Methyl 2-aminooxazole-5-carboxylate
Overview
Description
Methyl 2-aminooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Scientific Research Applications
Methyl 2-aminooxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
“Methyl 2-aminooxazole-5-carboxylate” is considered hazardous. It may be harmful if swallowed or in contact with skin . It can cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biological pathways, but the specific pathways influenced by this compound would need further investigation .
Result of Action
As a member of the oxazole derivatives, it may share some of the biological activities common to this group, such as antimicrobial, anticancer, and anti-inflammatory effects . .
Biochemical Analysis
Biochemical Properties
Methyl 2-aminooxazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to variations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and cellular context . For example, it may inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant toxicity . At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The compound’s distribution can influence its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences metabolic processes and energy production . The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-aminooxazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminooxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.
Comparison with Similar Compounds
Ethyl 2-aminooxazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
2-Aminothiazole-4-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with similar functional groups.
Uniqueness: Methyl 2-aminooxazole-5-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-amino-1,3-oxazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBWVCIAVLMOOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650080 | |
Record name | Methyl 2-amino-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-40-5 | |
Record name | Methyl 2-amino-5-oxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934236-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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